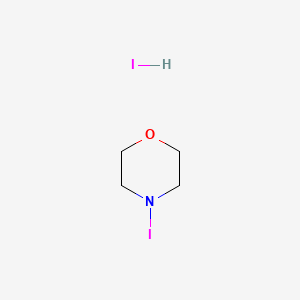
Hydriodure de N-iodomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Iodomorpholine hydriodide is an iodinating reagent . It has a molecular formula of C4H9I2NO and a molecular weight of 340.93 . It is used in various chemical reactions, particularly in the iodination of certain compounds .
Molecular Structure Analysis
The molecular structure of N-Iodomorpholine hydriodide consists of a morpholine ring with an iodine atom attached . The exact structural details are not provided in the search results.Chemical Reactions Analysis
N-Iodomorpholine hydriodide is used as an iodinating reagent in various chemical reactions . For example, it can be used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide, which is further used to prepare phosphine oxide-iodotriazole hybrid molecules .Physical And Chemical Properties Analysis
N-Iodomorpholine hydriodide is a solid with a melting point of 92-96°C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Réactif d'iodation
“Hydriodure de N-iodomorpholine” est utilisé comme réactif d'iodation {svg_1} {svg_2}. Il joue un rôle crucial dans l'iodation de divers composés, améliorant leur réactivité ou modifiant leurs propriétés chimiques.
Synthèse de molécules hybrides
Ce composé est utilisé dans l'iodation de l'oxyde de (4-éthynylphényl)diphénylphosphine pour donner l'oxyde de (4-(iodoéthynyl)phényl)diphénylphosphine {svg_3} {svg_4}. Ce produit est ensuite utilisé pour préparer des molécules hybrides oxyde de phosphine-iodotriazole {svg_5} {svg_6}. Ces molécules hybrides ont des applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux.
Architectures supramoléculaires
“this compound” est utilisé dans la synthèse d'architectures supramoléculaires basées sur des complexes de bis(pyrazolyl)méthane d'argent {svg_7} {svg_8}. Ces architectures ont des applications potentielles en catalyse, en reconnaissance moléculaire et en nanotechnologie.
Synthèse de naphtoquinones
Ce composé est utilisé dans la synthèse de iodo-1,4-naphtoquinones {svg_9} {svg_10}. Ces naphtoquinones sont utilisées pour préparer des 3-aryl-1,4-naphtoquinones biologiquement significatives {svg_11} {svg_12}. Les naphtoquinones et leurs dérivés ont été étudiés pour leurs diverses activités biologiques, notamment leurs effets anticancéreux, antimicrobiens et anti-inflammatoires.
Agents d'extraction
Les systèmes de récepteurs moléculaires hétéroditopiques, qui peuvent inclure “this compound”, se sont avérés prometteurs comme nouveaux agents d'extraction {svg_13}. Ces systèmes peuvent séquestrer et/ou récupérer une gamme de sels de métaux alcalins, de transition et précieux {svg_14}.
Safety and Hazards
N-Iodomorpholine hydriodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
N-Iodomorpholine hydriodide is primarily used as an iodinating reagent . Its primary targets are typically organic compounds that are susceptible to iodination, such as phenyl rings and alkenes .
Mode of Action
The compound interacts with its targets through a process known as iodination . This involves the substitution or addition of an iodine atom in the target molecule . The iodination process can result in significant changes in the target molecule, including changes in reactivity, stability, and other chemical properties .
Biochemical Pathways
The specific biochemical pathways affected by N-Iodomorpholine hydriodide depend on the nature of the target molecule. For instance, it has been used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide . This product is further used to prepare phosphine oxide-iodotriazole hybrid molecules .
Result of Action
The molecular and cellular effects of N-Iodomorpholine hydriodide’s action are largely dependent on the specific context of its use. In general, the iodination process can significantly alter the chemical properties of the target molecule, potentially leading to changes in its biological activity .
Action Environment
The action, efficacy, and stability of N-Iodomorpholine hydriodide can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction it is used in. Optimal conditions would need to be determined based on the specific requirements of the reaction .
Propriétés
IUPAC Name |
4-iodomorpholine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIUCVTBFWRCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1I.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678979 |
Source


|
| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120972-13-6 |
Source


|
| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Iodomorpholine hydriodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)
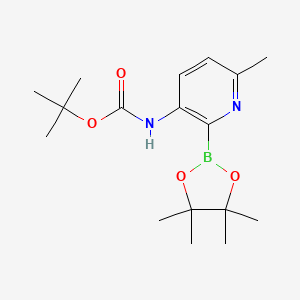
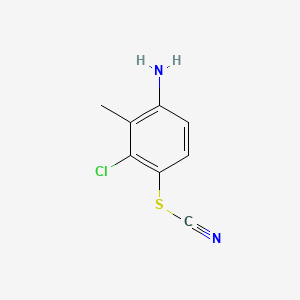


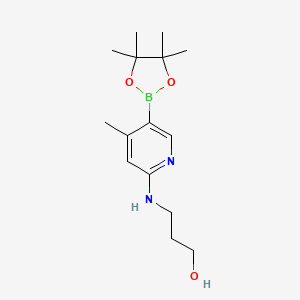
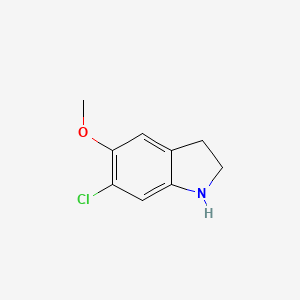


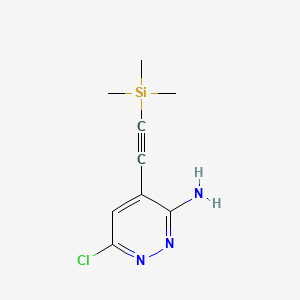

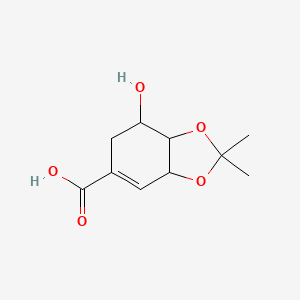

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)